1-(Prop-2-en-1-yl)cyclobutan-1-ol
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Overview
Description
1-(Prop-2-en-1-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclobutanol derivative where a prop-2-en-1-yl group is attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with allylmagnesium bromide in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halogenated cyclobutanes, amines, thiols.
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Prop-1-en-2-yl)cyclobutan-1-ol: Similar structure but with a different position of the double bond.
1-(Propan-2-yl)cyclobutan-1-ol: Similar structure but with a saturated propyl group instead of an unsaturated allyl group.
Uniqueness: 1-(Prop-2-en-1-yl)cyclobutan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-prop-2-enylcyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZJHHTZVBSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569679-43-2 |
Source
|
Record name | 1-(prop-2-en-1-yl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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